
Apixaban Metabolite 5 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apixaban Metabolite 5 Methyl Ester is a derivative of Apixaban, a potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an oral anticoagulant for the prevention and treatment of thromboembolic disorders. The metabolite is formed through the metabolic processes in the body and retains some of the pharmacological properties of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apixaban Metabolite 5 Methyl Ester involves multiple steps starting from inexpensive precursors. One common route involves the use of 4-chloronitrobenzene and piperidine. The process includes oxidation of the piperidine cycle to form lactams under mild conditions using sodium chlorite in a CO₂ atmosphere . The intermediate compounds are typically purified through simple slurry or recrystallization methods, avoiding the need for column chromatography .
Industrial Production Methods
Industrial production of Apixaban and its metabolites follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving automated systems for reaction monitoring and control. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Apixaban Metabolite 5 Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Sodium chlorite, mild acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final metabolite. These intermediates often contain lactam structures essential for the pharmacological activity of the compound .
Scientific Research Applications
Apixaban Metabolite 5 Methyl Ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Apixaban and its metabolites.
Biology: Studied for its interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and safety profile in comparison to the parent compound.
Industry: Utilized in the development of new anticoagulant drugs and in the optimization of existing drug formulations
Mechanism of Action
The mechanism of action of Apixaban Metabolite 5 Methyl Ester involves the inhibition of factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, the metabolite prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This action is independent of antithrombin III and affects both free and clot-bound factor Xa .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: A direct factor Xa inhibitor used for similar indications.
Betrixaban: A newer factor Xa inhibitor with a longer half-life.
Uniqueness
Apixaban Metabolite 5 Methyl Ester is unique due to its specific metabolic pathway and the formation of a sulfate conjugate, which is inactive against factor Xa. This differentiates it from other metabolites and contributes to its distinct pharmacokinetic profile .
Properties
Molecular Formula |
C26H29N5O5 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
methyl 5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoate |
InChI |
InChI=1S/C26H29N5O5/c1-35-20-12-10-19(11-13-20)31-24-21(23(29-31)25(27)33)14-16-30(26(24)34)18-8-6-17(7-9-18)28-15-4-3-5-22(32)36-2/h6-13,28H,3-5,14-16H2,1-2H3,(H2,27,33) |
InChI Key |
NYKOPPHOFJMIQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NCCCCC(=O)OC)C(=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


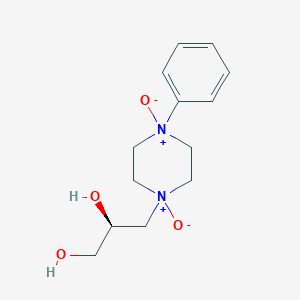
![5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)
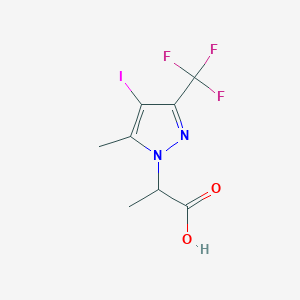
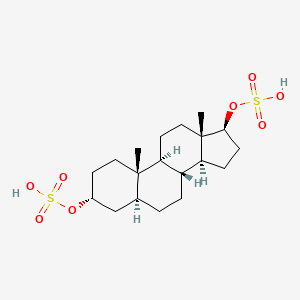

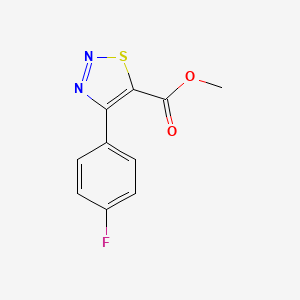

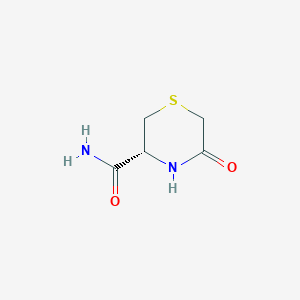
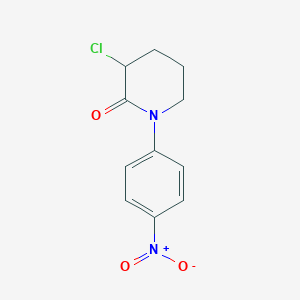
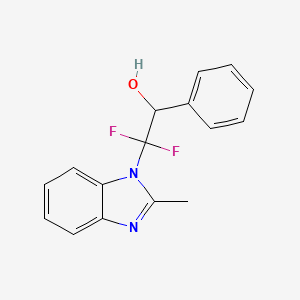
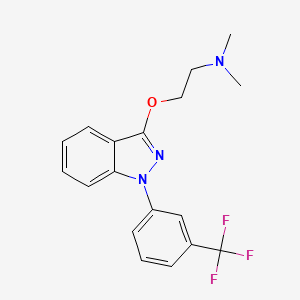


![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)
